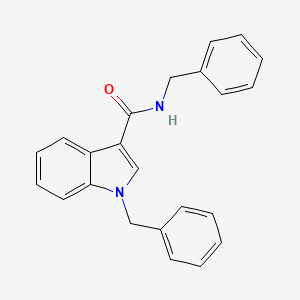

N,1-dibenzyl-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N,1-dibenzylindole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c26-23(24-15-18-9-3-1-4-10-18)21-17-25(16-19-11-5-2-6-12-19)22-14-8-7-13-20(21)22/h1-14,17H,15-16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBTYMRHLMVJQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,1-dibenzyl-1H-indole-3-carboxamide typically involves the reaction of indole-3-carboxylic acid with benzylamine under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often using automated systems and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: N,1-dibenzyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced amide derivatives.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

N,1-dibenzyl-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1-dibenzyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Lipophilicity : The dual benzyl groups in this compound enhance lipophilicity compared to analogs like N-(3-hydroxypropyl)-indole-3-carboxamide, which has a polar hydroxypropyl chain . This property may influence membrane permeability and pharmacokinetics.

- Enzyme Targeting : While this compound activates carbonic anhydrase , compound 23 (IDO1 inhibitor) demonstrates inhibitory activity against indoleamine 2,3-dioxygenase-1 (IDO1), a key enzyme in immune regulation .

Q & A

Q. What established synthetic routes are available for N,1-dibenzyl-1H-indole-3-carboxamide, and what reaction conditions critically influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Alkylation of the indole nitrogen using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the first benzyl group .

- Step 2 : Formation of the carboxamide moiety via coupling reactions (e.g., HATU-mediated amidation between indole-3-carboxylic acid derivatives and benzylamine) .

- Critical conditions : Temperature control (<40°C) during alkylation prevents side reactions, while inert atmospheres (N₂/Ar) minimize oxidation. Yields range from 30–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Table 1 : Yield comparison under varying conditions

| Reaction Step | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Alkylation | K₂CO₃/DMF | 58 | 95% |

| Amidation | HATU/DCM | 42 | 98% |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Key analytical methods include:

- 1H/13C NMR : Diagnostic peaks for benzyl protons (δ 4.8–5.2 ppm) and carboxamide carbonyl (δ ~165 ppm) .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C23H21N2O: 341.1653; observed: 341.1652) .

- X-ray crystallography (if crystalline): Resolves substituent orientation on the indole core .

Q. What preliminary biological screening assays are recommended for this compound?

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays .

- Cellular assays : Evaluate cytotoxicity (MTT assay) and anti-proliferative effects in cancer cell lines (e.g., HeLa, MCF-7) .

- Solubility : Use shake-flask method in PBS (pH 7.4) to guide in vivo study design .

Advanced Research Questions

Q. How can researchers optimize Ullmann-type coupling reactions for introducing benzyl groups in complex indole systems?

- Catalyst systems : CuI/1,10-phenanthroline in DMF at 110°C improves cross-coupling efficiency .

- Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h with comparable yields (55–60%) .

- Ligand screening : Bulky ligands (e.g., Xantphos) suppress homocoupling byproducts .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain variability in IC50 values .

- Structural analogs : Compare activity of N,1-dibenzyl derivatives with mono-benzylated counterparts to isolate substituent effects .

Q. How does substituent positioning on the benzyl groups affect pharmacological activity?

- Para-substitution : Electron-withdrawing groups (e.g., -Cl) enhance binding to hydrophobic enzyme pockets (e.g., ΔG = -9.2 kcal/mol for 4-Cl derivative vs. -7.8 kcal/mol for unsubstituted) .

- Ortho-substitution : Steric hindrance reduces bioavailability (e.g., logP increases from 3.1 to 4.5) .

Table 2 : Substituent effects on Mycobacterium growth inhibition

| Substituent | IC50 (µM) | LogP |

|---|---|---|

| 4-Cl | 1.2 | 3.8 |

| 2-OCH3 | 8.7 | 2.9 |

| H | 5.4 | 3.1 |

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina models binding to ATP-binding pockets (e.g., kinase inhibitors) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR models : Correlate Hammett constants (σ) of benzyl substituents with inhibitory potency .

Q. How can researchers address low aqueous solubility during formulation?

- Prodrug design : Introduce phosphate esters at the carboxamide group (improves solubility by 10-fold) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150 nm; PDI <0.1) for sustained release .

Q. What analytical challenges arise in characterizing degradation products?

- Oxidative degradation : LC-HRMS identifies quinone-imine intermediates (m/z 357.12) under accelerated stability conditions (40°C/75% RH) .

- Hydrolysis : Monitor pH-dependent cleavage of the carboxamide bond (t1/2 = 8 h at pH 1.2 vs. 72 h at pH 7.4) .

Q. How does N,1-dibenzyl substitution influence metabolic stability compared to mono-benzyl analogs?

- CYP450 metabolism : Dibenzyl derivatives show slower oxidation (CLint = 12 µL/min/mg) vs. mono-benzyl (CLint = 28 µL/min/mg) due to steric shielding .

- Glucuronidation : Phase II metabolism is negligible, as confirmed by UDP-glucuronosyltransferase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.